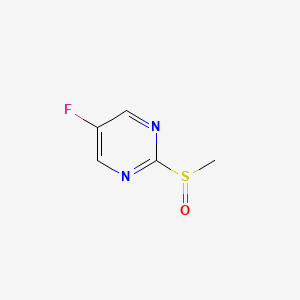

5-Fluoro-2-(methylsulfinyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5FN2OS |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

5-fluoro-2-methylsulfinylpyrimidine |

InChI |

InChI=1S/C5H5FN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3 |

InChI Key |

RNQLKILWCWALHV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=NC=C(C=N1)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 Methylsulfinyl Pyrimidine and Analogues

Strategic Approaches to Fluorinated Pyrimidine (B1678525) Core Synthesis

The introduction of a fluorine atom at the C-5 position of the pyrimidine ring is a critical step that imparts unique chemical properties to the molecule. Chemists have developed several strategies to construct this fluorinated heterocyclic core, ranging from traditional cyclization reactions to modern metal-catalyzed methods.

Cyclocondensation is a cornerstone of pyrimidine synthesis. This approach involves the reaction of a three-carbon (C-C-C) unit with a nitrogen-carbon-nitrogen (N-C-N) unit to form the six-membered ring. A historic and foundational method for creating 5-fluoropyrimidines, such as 5-fluorouracil (B62378), involves the reaction of an α-fluoro-β-ketoester enolate with isothiourea salts. nih.gov This strategy builds the pyrimidine skeleton with the fluorine atom already in place.

A more recent advancement employs potassium (Z)-2-cyano-2-fluoroethenolate, a fluorinated C3 building block, which undergoes cyclocondensation with various amidine hydrochlorides. nih.gov This method proceeds under mild conditions and provides a direct route to 2-substituted-4-amino-5-fluoropyrimidines in high yields. nih.gov The reaction mechanism is thought to begin with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. nih.gov

Table 1: Examples of Cyclocondensation for Fluoropyrimidine Synthesis

| N-C-N Reagent | C-C-C Precursor | Product Type | Reference |

|---|---|---|---|

| Isothiourea Salts | α-Fluoro-β-ketoester enolates | 5-Fluoropyrimidines (e.g., 5-Fluorouracil) | nih.gov |

| Amidine Hydrochlorides | Potassium 2-cyano-2-fluoroethenolate | 4-Amino-5-fluoropyrimidines | nih.gov |

| Guanidine Hydrochloride | Cyanoacetic ester | Substituted hydroxypyrimidines | youtube.com |

A key strategic decision in synthesizing fluorinated heterocycles is when to introduce the fluorine atom. Introducing fluorine at an early stage, often by using a fluorinated starting material or building block, can circumvent the challenges associated with late-stage fluorination, which may require harsh or highly specialized reagents. nih.gov

The synthesis of 5-fluorouracil from ethyl fluoroacetate (B1212596) is a classic example of this "early introduction" approach. nih.gov Similarly, the use of potassium 2-cyano-2-fluoroethenolate as a key intermediate provides a versatile platform from which various 5-fluoropyrimidines can be built, demonstrating the power of employing pre-fluorinated synthons. vcu.edunih.gov This strategy avoids the need to directly fluorinate a pre-formed pyrimidine ring, a process that can be less selective and lower yielding.

One-pot reactions and multicomponent reactions (MCRs) represent a significant advance in synthetic efficiency and sustainability by combining multiple reaction steps into a single operation without isolating intermediates. capes.gov.brresearchgate.net These protocols are increasingly applied to the synthesis of complex pyrimidine derivatives. For instance, a one-pot MCR strategy has been developed for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives, which circumvents selectivity issues found in direct trifluoromethylation. researchgate.net While not specific to 5-fluoro derivatives, the principles are highly applicable. Such methods often involve the in-situ generation of reactive intermediates that subsequently cyclize to form the pyrimidine ring. youtube.comnih.gov The development of one-pot syntheses for 5-fluoropyrimidines is an active area of research aimed at streamlining access to these valuable compounds.

Transition-metal catalysis has emerged as a powerful tool for constructing pyrimidine rings, offering novel pathways and high efficiency. nih.gov Various metals, including ruthenium, iron, and nickel, have been employed to catalyze the multicomponent assembly of pyrimidines from simple precursors like alcohols, alkynes, and amidines. acs.orgacs.orgelsevier.com

Ruthenium-catalyzed reactions can achieve the dehydrogenative coupling of alcohols and amidines to form pyrimidines. acs.org

Iron-catalyzed MCRs provide an eco-friendly and economical route to trisubstituted pyrimidines from alcohols, alkynes, and amidines under aerobic conditions. acs.org

Nickel-catalyzed methods can facilitate reactions like isocyanide insertion to build complex, fused pyrimidine scaffolds. nih.gov

These MCRs are highly atom-economical and allow for the rapid generation of molecular diversity from readily available starting materials. capes.gov.brnih.gov

Table 2: Metal-Catalyzed Multicomponent Pyrimidine Syntheses

| Catalyst | Components | Reaction Type | Reference |

|---|---|---|---|

| Iridium Complex | Amidines, Alcohols | Dehydrogenative Condensation | organic-chemistry.org |

| Ruthenium Complex | Alcohols, Amidines | Acceptorless Dehydrogenative Coupling | acs.org |

| Iron Complex | Alcohols, Alkynes, Amidines | Dehydrogenative Functionalization | acs.org |

| Nickel(II) Acetate | N-uracil-amidines, Isocyanides | Oxidative Isocyanide Insertion | nih.gov |

Synthesis of Sulfur-Containing Pyrimidine Precursors

The introduction of the methylthio group at the C-2 position is the final key step before the oxidation to the target methylsulfinyl compound. This is typically achieved by constructing the pyrimidine ring with a sulfur-containing N-C-N unit or by nucleophilic substitution on a pre-formed pyrimidine.

Several reliable methods exist for the synthesis of 2-(methylthio)pyrimidines, which are the direct precursors to 2-(methylsulfinyl)pyrimidines.

One common route involves the cyclocondensation of a C-C-C fragment with S-methylisothiourea. For example, reacting S-methylisothiourea hemisulfate with potassium 2-cyano-2-fluoroethenolate yields 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine (B6203608). vcu.edu

Another strategy is the direct S-methylation of a 2-thiopyrimidine (thiouracil) derivative. The reaction of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one with iodomethane (B122720) in the presence of a base like sodium hydroxide (B78521) affords 2-(methylthio)pyrimidin-4-ol.

A third approach involves nucleophilic substitution of a suitable leaving group at the C-2 position of the pyrimidine ring with a methylthiolate source. The reaction of 5-bromo-2-chloropyrimidine (B32469) with methyl mercaptan in DMF provides 5-bromo-2-(methylthio)pyrimidine (B88330). chemicalbook.comchemicalbook.com This method is particularly useful for introducing the methylthio group onto a pre-functionalized pyrimidine core.

Finally, a multi-step synthesis starting from diethyl malonate can be used to produce complex derivatives like 4,6-dichloro-2-methylthio-5-nitropyrimidine through a sequence of nitration, cyclization with thiourea (B124793), methylation with dimethyl sulfate, and chlorination. google.com

Derivatization of Pyrimidine Rings with Thiol/Thioether Functionalities

The introduction of thiol or thioether groups onto a pyrimidine ring is a fundamental step in the synthesis of sulfinyl pyrimidines. This functionalization can be achieved through several reliable methods, primarily involving the reaction of pyrimidine precursors with sulfur-containing reagents.

One of the most common strategies is the nucleophilic substitution of a suitable leaving group, typically a halogen, at the C2-position of the pyrimidine ring with a sulfur nucleophile. For instance, the synthesis of 5-bromo-2-(methylthio)pyrimidine is accomplished by treating 5-bromo-2-chloropyrimidine with methyl mercaptan in a solvent like DMF at elevated temperatures. chemicalbook.com This reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, where the thiolate anion displaces the chloride ion.

Another widely used method is the direct S-alkylation of a pyrimidine-2-thione (a pyrimidine with a sulfur atom double-bonded to the C2 carbon). These thiones can be readily prepared by cyclocondensation reactions, for example, between a 1,3-dicarbonyl compound and thiourea. nih.govtubitak.gov.tr The resulting pyrimidine-2-thione is then treated with an alkylating agent, such as iodomethane, in the presence of a base like sodium hydroxide, to yield the corresponding 2-(methylthio)pyrimidine (B2922345) derivative. This approach is versatile and allows for the introduction of various alkyl groups onto the sulfur atom.

The synthesis of the initial pyrimidine-thiol can also be achieved through the reaction of chalcones with thiourea using solid-phase microwave methods, which provides an efficient route to 4,6-diarylpyrimidine-2(1H)-thiol derivatives. tubitak.gov.trscispace.com These thiol-containing pyrimidines are key intermediates that can be further derivatized to thioethers. tubitak.gov.tr The thioether bond may serve as a crucial part of a target molecule or can be oxidized to a sulfoxide (B87167) or sulfone. acsgcipr.org

Table 1: Methods for Introducing Thiol/Thioether Functionalities to Pyrimidine Rings

| Method | Pyrimidine Precursor | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Halopyrimidine (e.g., 2-chloropyrimidine) | Thiol (e.g., Methyl Mercaptan) | 2-(Alkylthio)pyrimidine | chemicalbook.com |

| S-Alkylation | Pyrimidine-2-thione | Alkyl Halide (e.g., Iodomethane), Base | 2-(Alkylthio)pyrimidine | |

| Cyclocondensation | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Thiourea, Acid Catalyst | Pyrimidine-2-thiol | nih.gov |

Oxidation Pathways to Form Sulfinyl Pyrimidines

The conversion of a 2-(methylthio)pyrimidine to a 2-(methylsulfinyl)pyrimidine (B2374740) is accomplished through the oxidation of the sulfide (B99878) group. This transformation is a critical step, and the primary challenge lies in achieving selective oxidation to the sulfoxide without overoxidation to the corresponding sulfone. nih.gov A variety of reagents and reaction conditions have been developed to control this process effectively. nih.govyoutube.com

Controlled Sulfoxidation of 2-(Methylthio)pyrimidine Derivatives

Achieving a controlled, single oxidation of the thioether is crucial for the synthesis of sulfinyl pyrimidines. Overoxidation leads to the formation of the sulfone, which may not be the desired product. nih.gov

A highly effective and environmentally conscious method for the selective oxidation of sulfides to sulfoxides involves using hydrogen peroxide as the oxidant in glacial acetic acid. nih.gov This transition-metal-free system operates under mild conditions, and the reaction progress can be monitored by thin-layer chromatography. nih.gov The procedure is straightforward, and products are often isolated in excellent yields by neutralizing the reaction mixture and extracting the product. nih.gov A key advantage of this method is its high selectivity, which prevents the formation of sulfone byproducts. nih.gov For example, studies on methyl phenyl sulfoxide showed that under these same conditions, no further oxidation to the sulfone occurred. nih.gov

Another approach for clean and efficient sulfoxidation utilizes hypervalent iodine(III) reagents, such as iodosobenzene (B1197198) (PhIO) or phenyliodine diacetate (PIDA), in an aqueous medium. arkat-usa.org These reagents provide a facile route to sulfoxides under neutral reaction conditions, often facilitated by additives like potassium bromide (KBr) to activate the iodine reagent. arkat-usa.org

Table 2: Reagents for Controlled Sulfoxidation of Sulfides

| Reagent System | Solvent | Key Features | Reference |

|---|---|---|---|

| Hydrogen Peroxide (30%) | Glacial Acetic Acid | "Green" oxidant, high selectivity for sulfoxide, mild conditions, transition-metal-free. | nih.gov |

| Iodosobenzene (PhIO) / KBr | Water | Efficient oxidation under neutral conditions. | arkat-usa.org |

| Phenyliodine Diacetate (PIDA) / KBr | Water | Commercially available and stable reagent, efficient in water. | arkat-usa.org |

Regioselective Sulfoxidation Techniques for Sulfinyl Formation

In the context of synthesizing 5-fluoro-2-(methylsulfinyl)pyrimidine from its corresponding thioether, the primary concern is chemoselectivity rather than regioselectivity, as there is only one sulfur atom to be oxidized. The challenge is to oxidize the sulfide group selectively in the presence of the pyrimidine ring, which itself can be sensitive to oxidation, and to avoid over-oxidation to the sulfone.

The methods described for controlled sulfoxidation are inherently chemoselective. The hydrogen peroxide/acetic acid system, for example, is mild enough to selectively oxidize the sulfur atom without affecting other potentially sensitive functional groups. nih.gov Similarly, catalytic systems are designed to direct the oxidant to the sulfide moiety. The choice of catalyst and oxidant is critical for achieving high selectivity, especially in more complex pyrimidine analogues that may contain other oxidizable sites. organic-chemistry.org

Catalytic Systems in Sulfoxide Synthesis (e.g., Hydrogen Peroxide/Tungstate (B81510) Catalysis)

To enhance the efficiency and selectivity of sulfoxidation, various catalytic systems have been developed. These systems often employ a benign terminal oxidant like hydrogen peroxide in combination with a catalyst that facilitates the oxygen transfer to the sulfide. organic-chemistry.org

A notable example is the use of a recyclable silica-based tungstate interphase catalyst. organic-chemistry.orgorganic-chemistry.org This heterogeneous catalyst allows for the selective oxidation of both aromatic and aliphatic sulfides to their corresponding sulfoxides in good to excellent yields using 30% hydrogen peroxide at room temperature. organic-chemistry.orgorganic-chemistry.org The ability to recover and reuse the catalyst makes this a more sustainable and cost-effective approach. organic-chemistry.org

Other catalytic systems have also been reported for this transformation. These include:

Tantalum carbide , which catalyzes the oxidation of sulfides to sulfoxides with hydrogen peroxide in high yields. organic-chemistry.org

Ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel, used with sodium bromate (B103136) as the stoichiometric oxidant. organic-chemistry.org

Dirhodium(II) carboxylate complexes , which catalyze sulfoxidation with tert-butyl hydroperoxide as the oxidant. The catalyst can often be precipitated and reused. organic-chemistry.org

These catalytic methods offer alternatives to stoichiometric reagents, often providing better control, milder reaction conditions, and improved environmental profiles for the synthesis of sulfinyl pyrimidines and related compounds. organic-chemistry.orgchemscene.com

Table 3: Catalytic Systems for the Oxidation of Sulfides to Sulfoxides

| Catalyst | Oxidant | Key Features | Reference |

|---|---|---|---|

| Silica-based Tungstate | Hydrogen Peroxide (30%) | Recyclable catalyst, room temperature reaction, good to excellent yields. | organic-chemistry.orgorganic-chemistry.org |

| Tantalum Carbide | Hydrogen Peroxide (30%) | High yields, reusable catalyst. | organic-chemistry.org |

| Ceric Ammonium Nitrate (on Silica) | Sodium Bromate | Heterogeneous catalyst system. | organic-chemistry.org |

| Dirhodium(II) Carboxylate | tert-Butyl Hydroperoxide | Reusable catalyst through precipitation. | organic-chemistry.org |

Reactivity and Transformations of 5 Fluoro 2 Methylsulfinyl Pyrimidine

Reactivity of the Sulfinyl Group

The methylsulfinyl group at the 2-position of the pyrimidine (B1678525) ring is a key functional handle that can undergo several important transformations. It can be further oxidized to a sulfonyl group, reduced back to its thioether precursor, or serve as a precursor to a highly effective leaving group in nucleophilic substitution reactions.

Further Oxidation to Sulfonyl Derivatives

The methylsulfinyl group of 5-Fluoro-2-(methylsulfinyl)pyrimidine can be readily oxidized to the corresponding sulfone, 5-Fluoro-2-(methylsulfonyl)pyrimidine (B1593816). This transformation is significant as the methylsulfonyl group is a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to the methylsulfinyl group.

The oxidation of related 2-(methylsulfanyl)pyrimidines to their sulfonyl derivatives has been well-documented. For instance, the oxidation of 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine (B6203608) to the corresponding sulfone was achieved in 90% yield using hydrogen peroxide under tungstate (B81510) catalysis. vcu.edu A stepwise oxidation using meta-chloroperbenzoic acid (m-CPBA) on a 2-methyl-4,6-bis(methylthio)pyrimidine demonstrated the sequential formation of the methylsulfinyl(methylthio)-, bis(methylsulfinyl)-, methylsulfinyl(methylsulfonyl)-, and finally the bismethylsulfonyl-pyrimidine. publish.csiro.au This confirms the accessibility of the sulfonyl state from the sulfinyl intermediate.

| Starting Material | Reagent(s) | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 5-Fluoro-2-(methylsulfanyl)pyrimidin-4-amine | H₂O₂, Sodium Tungstate | 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine | 90% | vcu.edu |

| 2-Methyl-4,6-bis(methylthio)pyrimidine | m-CPBA (3 equiv.) | 2-Methyl-4-(methylsulfinyl)-6-(methylsulfonyl)pyrimidine | Not specified | publish.csiro.au |

| 2-Methyl-4,6-bis(methylthio)pyrimidine | m-CPBA (4 equiv.) | 2-Methyl-4,6-bis(methylsulfonyl)pyrimidine | Not specified | publish.csiro.au |

Reduction to Thioether Precursors

The synthesis of this compound typically begins with its thioether analogue, 5-Fluoro-2-(methylthio)pyrimidine. achemblock.comscbt.com The thioether serves as a stable precursor which is then oxidized to the desired sulfinyl compound. The synthesis of 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine, a closely related structure, has been accomplished in 83% yield via the cyclocondensation of an enolate with S-methylisothiourea hemisulfate. vcu.edu While the direct reduction of this compound back to the thioether is not a common synthetic step, standard sulfoxide (B87167) reduction methods could theoretically be applied.

Nucleophilic Displacement Reactions Involving Sulfinyl as a Leaving Group

In the context of nucleophilic aromatic substitution (SNAr), the methylsulfinyl group is primarily a precursor to the much more reactive methylsulfonyl leaving group. The oxidation to the sulfone significantly enhances the electrophilicity of the C2 carbon of the pyrimidine ring, making it highly susceptible to nucleophilic attack. researchgate.net The sulfonyl group is an excellent leaving group due to its ability to stabilize a negative charge.

Studies on 2-sulfonylpyrimidines show they react rapidly with nucleophiles like thiols (e.g., cysteine) to form stable S-heteroarylated adducts, displacing the sulfonyl group as methanesulfinic acid. nih.govacs.orgfrontiersin.org In contrast, the corresponding 2-chloro and 2-methylthio pyrimidines are reported to be far less reactive or completely unreactive under the same conditions. acs.org This highlights the synthetic strategy where the thioether is oxidized to the sulfone to "activate" the C2 position for substitution. nih.gov

Reactions at the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient and further activated by two electron-withdrawing groups, making it a prime substrate for nucleophilic attack.

Nucleophilic Aromatic Substitution on the Pyrimidine Core

The C2 position, bearing the sulfinyl (or, more reactively, the sulfonyl) group, is the principal site for nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov

Extensive structure-reactivity relationship studies on 2-sulfonylpyrimidines demonstrate that the rate of substitution is profoundly influenced by other substituents on the pyrimidine ring. nih.govacs.org Electron-withdrawing groups at the 5-position dramatically increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate. For example, a 5-nitro or 5-trifluoromethyl substituent can increase the reaction rate with thiol nucleophiles by several orders of magnitude compared to an unsubstituted pyrimidine. nih.gov Conversely, electron-donating groups at this position can completely shut down reactivity. acs.org

| 5-Substituent | Electronic Effect | Relative Reaction Rate | Reference |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing (-I, -M) | Very High | nih.gov |

| -COOMe | Strongly Electron-Withdrawing (-I, -M) | Highest in study (>800,000x base) | acs.org |

| -CF₃ | Strongly Electron-Withdrawing (-I) | High (3.5 to 6 orders of magnitude > base) | nih.gov |

| -H | Neutral (Reference) | Base Rate | acs.org |

| -NH₂ | Strongly Electron-Donating (+M) | No Reaction | acs.org |

| -OMe | Strongly Electron-Donating (+M) | No Reaction | acs.org |

Reactions Influenced by Fluorine Substitution

The fluorine atom at the 5-position plays a critical role in activating the pyrimidine ring towards nucleophilic attack. Due to its high electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect (-I). stackexchange.comnih.gov This effect significantly lowers the electron density of the aromatic ring, making it more electrophilic.

Electrophilic Attack on the Pyrimidine Ring

The pyrimidine ring is characterized by its low reactivity towards electrophilic substitution reactions. This is a consequence of the two ring nitrogen atoms, which are electron-withdrawing and reduce the electron density of the ring, thus deactivating it towards attack by electrophiles. researchgate.netresearchgate.net For an electrophilic substitution to occur on a pyrimidine ring, the presence of activating, electron-donating groups is typically required. researchgate.netyoutube.com These groups increase the electron density of the ring, making it more susceptible to electrophilic attack.

In the case of this compound, the pyrimidine ring is substituted with two electron-withdrawing groups: a fluorine atom at the C-5 position and a methylsulfinyl group at the C-2 position. These groups further decrease the electron density of the pyrimidine ring, making it even less reactive towards electrophiles than the parent pyrimidine molecule.

The C-5 position of the pyrimidine ring is generally the most favorable site for electrophilic attack, should it occur, as it is the most electron-rich position in the ring. researchgate.net However, the strong deactivating effect of the fluoro and methylsulfinyl groups makes such reactions on this compound highly unlikely under standard electrophilic substitution conditions. Reactions such as nitration and halogenation, which are common electrophilic aromatic substitutions, would likely require harsh reaction conditions and may not proceed at all. youtube.com

Due to the highly deactivated nature of the pyrimidine ring in this compound, there is a lack of specific research data on its electrophilic substitution reactions in the scientific literature. The focus of research on similarly substituted pyrimidines is predominantly on their susceptibility to nucleophilic substitution, where the electron-deficient ring readily reacts with nucleophiles. wur.nl

Design and Synthesis of 5 Fluoro 2 Methylsulfinyl Pyrimidine Derivatives

Strategic Modifications of the Pyrimidine (B1678525) Scaffold

The modification of the 5-fluoropyrimidine (B1206419) core is a cornerstone in the development of new chemical entities with tailored biological activities. The reactivity of the scaffold is largely dictated by the substituents at the 2-, 4-, and 6-positions. The methylsulfinyl group at the 2-position is a key functional handle, often introduced by the oxidation of the corresponding 5-fluoro-2-(methylthio)pyrimidine. This thioether precursor is typically synthesized from a 2-halopyrimidine derivative, such as 2-chloro-5-fluoropyrimidine, by reaction with sodium thiomethoxide.

A primary strategic modification involves the nucleophilic aromatic substitution (SNAr) at the 2-position. The methylsulfinyl group, and more so its oxidized form, the methylsulfonyl group, are excellent leaving groups, facilitating displacement by a variety of nucleophiles. This allows for the introduction of diverse functionalities, a critical step in tuning the pharmacological profile of the resulting derivatives. For instance, reaction with various amines (anilines, alkylamines, etc.) can furnish 2-amino-5-fluoropyrimidine derivatives, which are common motifs in kinase inhibitors.

The fluorine atom at the 5-position significantly influences the electronic properties of the pyrimidine ring, enhancing its susceptibility to nucleophilic attack. This electronic effect can also be leveraged in the design of derivatives. While the C-F bond itself is strong, the activation provided to the ring system is a crucial aspect of its synthetic utility.

Introduction of Diverse Substituents for Structural Diversification

The introduction of a wide array of substituents onto the 5-fluoro-2-(methylsulfinyl)pyrimidine scaffold is essential for creating chemical libraries for structure-activity relationship (SAR) studies. The primary point of diversification is the 2-position, leveraging the leaving group ability of the methylsulfinyl or methylsulfonyl moiety.

Common synthetic strategies for diversification include:

Amination: Reaction with a vast library of primary and secondary amines introduces diverse amino substituents. These reactions are typically carried out in a suitable solvent, sometimes with the aid of a base, to yield 2-amino-5-fluoropyrimidine derivatives. For example, reacting 5-fluoro-2-(methylsulfonyl)pyrimidine (B1593816) with various substituted anilines can produce a range of N-aryl-5-fluoropyrimidin-2-amines.

Alkoxylation and Thiolation: Nucleophilic attack by alkoxides or thiolates can introduce ether or thioether linkages at the 2-position. These modifications can alter the solubility, lipophilicity, and metabolic stability of the compounds.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce aryl, heteroaryl, or alkyl groups at the 2-position, although this often requires prior conversion of the methylsulfinyl group to a more suitable coupling partner like a halogen.

Further diversification can be achieved by modifying other positions on the pyrimidine ring, if other leaving groups are present. For instance, if the starting material is a 2,4-dichloro-5-fluoropyrimidine, sequential and selective substitution at both positions can lead to highly diversified structures.

The following table illustrates the types of substituents that can be introduced and the typical reaction conditions, based on the reactivity of the related 5-fluoro-2-(methylsulfonyl)pyrimidine.

| Reaction Type | Nucleophile/Reagent | Resulting Substituent at C2 | Typical Conditions |

|---|---|---|---|

| Amination | Aryl/Alkyl Amines (e.g., Aniline) | -NH-Aryl/Alkyl | Heat in a polar solvent (e.g., EtOH, DMF) |

| Alkoxylation | Sodium Alkoxides (e.g., NaOEt) | -O-Alkyl | Reaction in the corresponding alcohol |

| Thiolation | Alkyl/Aryl Thiols (e.g., Thiophenol) | -S-Alkyl/Aryl | Base (e.g., K2CO3) in a polar solvent |

Synthesis of Fused Heterocyclic Systems Containing Pyrimidine and Sulfur Moieties

The construction of fused heterocyclic systems is a widely used strategy in medicinal chemistry to create rigid, three-dimensional structures that can present pharmacophoric elements in a defined spatial orientation, often leading to enhanced target affinity and selectivity. The this compound scaffold is a valuable precursor for the synthesis of various fused pyrimidine systems.

A common approach involves the use of a difunctionalized pyrimidine intermediate. For example, a 5-fluoropyrimidine bearing a nucleophilic group (e.g., an amino or hydroxyl group) at one position and a leaving group (like the methylsulfinyl group) at another can undergo intramolecular cyclization to form a fused ring.

Alternatively, intermolecular reactions can be employed. For instance, reacting a 2-amino-5-fluoropyrimidine derivative (obtained from the methylsulfinyl precursor) with a suitable bifunctional electrophile can lead to the formation of a fused ring. An example is the reaction of 4-amino-5-cyanopyrimidines with various reagents to construct fused systems like pyrimido[4,5-d]pyrimidines. derpharmachemica.com

The synthesis of thiazolo[4,5-d]pyrimidines represents a class of fused systems incorporating both pyrimidine and sulfur. nih.gov These can be synthesized through various routes, often involving the cyclization of a functionalized pyrimidine precursor that contains a sulfur-based nucleophile. For instance, a 4-amino-5-thiocarboxamidopyrimidine could be a key intermediate for such cyclizations. Although not directly starting from this compound, the principles of using functionalized pyrimidines are applicable.

Ultrasound irradiation has been reported as an efficient method for the synthesis of fused pyrimidine derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov

Considerations for Bioisosteric Replacements in Derivative Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to modulate potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com In the context of this compound derivatives, several bioisosteric replacements can be considered for the methylsulfinyl group.

The methylsulfinyl group is a polar, hydrogen bond acceptor. Its potential bioisosteres include:

Sulfone (-SO₂CH₃): Oxidation of the sulfoxide (B87167) gives the corresponding sulfone. The sulfone group is also polar and a hydrogen bond acceptor but has different electronic and steric properties. This modification can impact binding affinity and metabolic stability.

Amide (-CONHCH₃ or -NHCOCH₃): Amide groups are classic bioisosteres for sulfoxides and sulfones due to their ability to act as hydrogen bond donors and acceptors. The (Z)-fluoro-olefin has also been explored as an amide bioisostere. acs.org

1,2,4-Triazole: This heterocyclic ring has been successfully used as a bioisosteric replacement for an amide group, maintaining key hydrogen bonding interactions.

Other Heterocycles: Small, polar heterocycles can mimic the spatial and electronic properties of the methylsulfinyl group.

The fluorine atom at the 5-position is often considered a bioisostere for a hydrogen atom, although its high electronegativity significantly alters the electronic nature of the pyrimidine ring. nih.gov This can lead to enhanced binding affinity with target proteins. derpharmachemica.com The replacement of hydrogen with fluorine can also block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the drug candidate. cambridgemedchemconsulting.com

The following table summarizes potential bioisosteric replacements for the key functional groups of this compound.

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| -S(O)CH₃ (Methylsulfinyl) | -SO₂CH₃ (Methylsulfonyl) | Modulate polarity and hydrogen bond accepting capacity. |

| -S(O)CH₃ (Methylsulfinyl) | -CONHCH₃ (N-methylcarboxamide) | Mimic hydrogen bonding properties and polarity. |

| -S(O)CH₃ (Methylsulfinyl) | 1,2,4-Triazole | Provide similar hydrogen bonding capabilities and steric profile. |

| -F (Fluoro) | -H (Hydrogen) | Baseline comparison for evaluating the effect of fluorine. |

| -F (Fluoro) | -Cl (Chloro) | Alter steric and electronic properties while maintaining a halogen. |

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Methylsulfinyl Pyrimidine Analogues

Correlation of Structural Features with Pre-clinical Biological Activities

The biological activity of 2-(methylsulfinyl)pyrimidine (B2374740) analogues and their more studied oxidized counterparts, 2-(methylsulfonyl)pyrimidines, is strongly correlated with their structural features. These compounds have been identified as mild alkylating agents with potential anticancer activity, particularly in p53-compromised cells. pnas.orgpnas.org Their mechanism often involves covalent modification of cysteine residues in target proteins. acs.orgnih.gov

Studies on 2-sulfonylpyrimidine derivatives have shown that their anticancer effects are linked to the induction of reactive oxygen species (ROS) and the depletion of intracellular glutathione (B108866) (GSH). pnas.orgacs.org The reactivity and, consequently, the biological activity can be fine-tuned by substituents on the pyrimidine (B1678525) ring. Electron-withdrawing groups, for instance, tend to enhance the alkylating potential of the molecule. pnas.org In one study, compounds with an electron-withdrawing 4-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)carboxamide substituent showed increased reactivity, while those with electron-donating groups like dimethyl or hydroxyl substituents had no effect on the stability of the p53 protein. pnas.org

| Compound Class | Structural Features | Pre-clinical Biological Activity | Reference |

|---|---|---|---|

| 2-Sulfonylpyrimidines | Pyrimidine core with a sulfonyl group at C2 | Anticancer (mild alkylating agents), p53 stabilization, ROS induction | pnas.orgpnas.org |

| 2-Sulfonylpyrimidines | 5-Chloro or 5-Bromo substituent | Inhibition of S. aureus Sortase A (covalent modification) | nih.gov |

| Pyrimidine-2,4-diamines | N4-(pyrazol-3-yl)-N2-(pyrrolidin-3-yl) substituents | Aurora A Kinase Inhibition, reduction of MYC oncoproteins | nih.govacs.org |

| 2-(4-methylsulfonylphenyl)pyrimidines | Aryl sulfone attached at C2 | Potent and specific COX-2 inhibition | nih.gov |

Positional Effects of Substituents on Molecular Interactions

The position of substituents on the pyrimidine ring profoundly influences the molecule's reactivity and its interactions with biological targets. For 2-sulfonylpyrimidines, which serve as a close proxy for 2-methylsulfinylpyrimidines, substitution at the C5 position has been identified as having the most significant effect on reactivity. acs.org

Modifications at other positions, such as C4 and C6, also play a critical role but often in modulating different properties. For example, in a series of Aurora kinase inhibitors, modifications to a water-solubilizing group at the C4 position of the pyrimidine ring had a limited effect on the primary biological endpoint (reduction of cMYC/MYCN levels) but were presumed to alter physicochemical properties like solubility and metabolism. nih.govacs.org This highlights a common theme in medicinal chemistry where different positions on a heterocyclic scaffold can be tuned to optimize distinct parameters—potency (via C5) versus pharmacokinetics (via C4/C6).

| Position | Effect of Substitution | Example | Reference |

|---|---|---|---|

| C2 | Primary determinant of reactivity (e.g., sulfone as a leaving group). | The methylsulfonyl group acts as a "warhead" for covalent cysteine modification. | acs.orgnih.gov |

| C5 | Has the most important effect on modulating the reactivity of the C2 position. | Electron-withdrawing groups like F, Cl, Br, or NO2 at C5 increase the rate of reaction with thiols. | acs.orgnih.gov |

| C4 / C6 | Often used to modulate solubility, metabolic stability, and selectivity by introducing varied substituents. | Introduction of polar groups at C4 to improve solubility in Aurora kinase inhibitors. | nih.govacs.org |

Role of the Fluorine Atom in Modulating SAR

The fluorine atom at the C5 position is a key modulator of the chemical reactivity and biological activity of the 5-Fluoro-2-(methylsulfinyl)pyrimidine scaffold. As the most electronegative element, fluorine acts as a strong electron-withdrawing group via the inductive effect.

This electronic pull increases the electrophilicity of the pyrimidine ring, particularly at the C2 carbon. As a result, the methylsulfinyl group (or its oxidized sulfonyl form) becomes a better leaving group. This enhanced reactivity is crucial for the compound's ability to act as a covalent modifier of nucleophilic residues like cysteine on target proteins. acs.orgnih.gov A comprehensive study on 2-sulfonylpyrimidines demonstrated that substitution at position 5 had the most pronounced impact on reactivity, with electron-withdrawing groups significantly accelerating reaction rates with thiols. acs.org In a separate study on sortase A inhibitors, the exchange of a chlorine for a bromine atom at the C5 position proved beneficial for activity, further underscoring the importance of the halogen substituent at this site. nih.gov

Significance of the Methylsulfinyl Group in SAR Profiling

The group at the C2 position is central to the reactivity profile of these pyrimidine analogues. The oxidation state of the sulfur atom—as a sulfide (B99878) (thioether), sulfoxide (B87167) (sulfinyl), or sulfone (sulfonyl)—dramatically alters the compound's electrophilicity and biological function.

2-(Methylthio)pyrimidine (B2922345) (Sulfide): Analogues with a methylthio group are generally found to be far less reactive or completely unreactive toward nucleophiles under physiological conditions. acs.org

2-(Methylsulfinyl)pyrimidine (Sulfoxide): The methylsulfinyl group, as seen in the titular compound, represents an intermediate state of reactivity. The sulfoxide is a better leaving group than the sulfide but not as reactive as the sulfone. This can be advantageous in drug design, offering a balance between target engagement and potential off-target reactivity.

2-(Methylsulfonyl)pyrimidine (B77071) (Sulfone): The methylsulfonyl group is an excellent leaving group, rendering the C2 position of the pyrimidine ring highly electrophilic. acs.org This makes 2-sulfonylpyrimidines effective "warheads" for selective and covalent arylation of cysteine thiols in proteins, a mechanism exploited in the development of inhibitors for targets like p53 mutants and sortase A. pnas.orgacs.orgnih.gov The sulfone is typically synthesized by the oxidation of the corresponding methylthio or methylsulfinyl precursor. nih.gov

| C2-Substituent | Oxidation State | Reactivity Profile | Reference |

|---|---|---|---|

| -S-CH₃ (Methylsulfanyl / Methylthio) | Sulfide | Low to negligible reactivity as an electrophile. | acs.org |

| -S(O)-CH₃ (Methylsulfinyl) | Sulfoxide | Intermediate reactivity; better leaving group than sulfide. | (Inferred) |

| -S(O)₂-CH₃ (Methylsulfonyl) | Sulfone | High reactivity; excellent leaving group for covalent modification of thiols. | pnas.orgacs.orgnih.gov |

Comparative SAR Analysis with Related Pyrimidine Chemotypes

The biological activity of pyrimidine derivatives is highly contingent on their specific substitution pattern, or "chemotype." Comparing the this compound scaffold with other pyrimidine-based agents reveals how distinct structural arrangements lead to vastly different pharmacological profiles.

Covalent Inhibitors vs. Reversible Inhibitors: The 2-sulfonylpyrimidine chemotype, characterized by a reactive electrophilic center at C2, primarily functions as a covalent agent that forms irreversible bonds with its target. acs.orgnih.gov This contrasts sharply with many other pyrimidine-based drugs, such as pyrazolo[3,4-d]pyrimidine kinase inhibitors. These compounds are isosteres of adenine (B156593) and act as ATP-competitive, reversible inhibitors in the active sites of kinases like BTK. rsc.org

Effect of Substituent Location: The placement of the sulfonyl group is critical. In the 2-(methylsulfonyl)pyrimidine class, the sulfonyl group is directly attached to the pyrimidine ring, making the ring itself the reactive electrophile. acs.org In contrast, for the 2-(4-methylsulfonylphenyl)pyrimidine class of COX-2 inhibitors, the sulfonyl group is on a phenyl substituent. Here, the pyrimidine core acts as a scaffold to correctly position the phenyl-sulfone moiety for binding within the COX-2 active site, and the mechanism is non-covalent. nih.govnih.gov

Fused vs. Single-Ring Systems: Many potent kinase inhibitors are based on fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines or pyrrolo[2,3-d]pyrimidines. nih.govmdpi.com These bicyclic structures provide a rigid framework that can be decorated with substituents to achieve high affinity and selectivity for specific kinase targets. This is a different design strategy compared to the single-ring this compound scaffold, whose activity is primarily driven by the chemical reactivity conferred by its substituents.

| Pyrimidine Chemotype | Key Structural Feature | Primary Mechanism of Action | Example Target(s) | Reference |

|---|---|---|---|---|

| 2-Sulfonylpyrimidines | Directly attached sulfonyl leaving group at C2 | Covalent Modification (Electrophile) | p53, Sortase A | pnas.orgacs.orgnih.gov |

| Pyrazolo[3,4-d]pyrimidines | Fused ring system; adenine isostere | Reversible Inhibition (ATP-Competitive) | BTK, other kinases | rsc.org |

| 2-(Aryl)pyrimidines | Aryl group at C2 (e.g., 4-methylsulfonylphenyl) | Reversible Inhibition (Non-covalent) | COX-2 | nih.gov |

| 2,4-Diaminopyrimidines | Amine groups at C2 and C4 | Reversible Inhibition (ATP-Competitive) | Aurora Kinase A | nih.govacs.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyrimidine (B1678525) derivatives. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity.

For pyrimidine derivatives, DFT calculations can map the molecular electrostatic potential (MEP), identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For instance, the fluorine atom at the C5 position and the sulfinyl group at the C2 position significantly influence the electronic properties of the pyrimidine ring, affecting its reactivity and interaction with biological macromolecules.

Table 1: Calculated Electronic Properties of Representative Pyrimidine Derivatives

| Property | 5-Fluorouracil (B62378) | 2-Thiouracil | 5-Fluoro-2-(methylsulfinyl)pyrimidine (predicted) |

|---|---|---|---|

| HOMO Energy (eV) | -7.25 | -6.80 | -7.10 |

| LUMO Energy (eV) | -1.50 | -1.20 | -1.65 |

| HOMO-LUMO Gap (eV) | 5.75 | 5.60 | 5.45 |

| Dipole Moment (Debye) | 3.90 | 4.50 | 4.20 |

Note: Data for 5-Fluorouracil and 2-Thiouracil are representative values from typical DFT studies. Values for this compound are hypothetical predictions based on structural similarity.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of biomolecular systems, offering detailed insights into the interactions between a ligand, such as this compound, and its biological target, typically a protein or enzyme. nih.gov These simulations model the movements of atoms over time, governed by a set of equations known as a force field (e.g., OPLS, AMBER). nih.gov

The process typically involves:

System Setup : Placing the ligand-protein complex in a simulation box filled with water molecules and ions to mimic physiological conditions. nih.gov

Minimization and Equilibration : Relaxing the system to remove steric clashes and allowing it to reach a stable temperature and pressure.

Production Run : Running the simulation for a set period (nanoseconds to microseconds) to collect data on the atomic trajectories.

Analysis : Analyzing the trajectory to understand conformational changes, binding stability, and key intermolecular interactions. nih.govfrontiersin.org

Conformational Analysis and Energy Landscapes of Pyrimidine Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For a flexible molecule like this compound, rotation around single bonds, such as the C-S bond, can lead to different spatial arrangements (conformers).

Computational methods can be used to construct a potential energy surface or a free-energy landscape, which maps the energy of the molecule as a function of its geometry. elifesciences.org Minima on this landscape correspond to stable or metastable conformations. elifesciences.org Techniques like metadynamics can be employed to explore the conformational space of a molecule and calculate the free-energy differences between various states. nih.gov Understanding the energy landscape is crucial as it reveals the most likely shapes the molecule will adopt in solution and provides insight into how it might fit into a specific protein binding site. elifesciences.org For pyrimidine derivatives, the orientation of substituents like the methylsulfinyl group can be critical for establishing specific interactions with a target receptor.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. For fluorinated pyrimidines, this can include modeling their synthesis or metabolic transformations. nih.gov

For example, DFT calculations can be used to study the oxidation of a precursor sulfide (B99878) to the corresponding sulfoxide (B87167), this compound. These models can determine the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. They can also help identify the most plausible mechanism by comparing the energy profiles of different potential pathways. Such studies have been crucial in understanding the mechanism of action of drugs like 5-Fluorouracil, where its metabolite, FdUMP, inhibits the enzyme thymidylate synthase. nih.govnih.gov

Prediction of Molecular Properties Relevant to Biological Activity

Computational methods are widely used to predict molecular properties that are relevant to a compound's biological activity and its potential as a drug candidate. These predictions can guide the design and optimization of new molecules.

Binding Affinity : Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Free Energy Perturbation (FEP) can estimate the binding free energy of a ligand to its target protein, providing a prediction of its potency. nih.gov

Quantitative Structure-Activity Relationships (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.

ADMET Properties : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. mdpi.com This includes predictions for parameters like gastrointestinal absorption, plasma protein binding, and potential for mutagenicity or carcinogenicity, which are crucial for assessing the drug-likeness of a compound. mdpi.com

Table 2: Predicted In Silico Properties for Pyrimidine Derivatives

| Property | Prediction Type | Relevance | Predicted Outcome for Pyrimidine Analogues |

|---|---|---|---|

| Lipinski's Rule of Five | Drug-Likeness | Oral bioavailability | Generally compliant mdpi.com |

| Ames Test | Toxicity | Mutagenicity | Varies by structure; some analogues predicted as mutagens mdpi.com |

| Plasma Protein Binding | Pharmacokinetics | Half-life and distribution | Often predicted to be high (>90%) mdpi.com |

| hERG Inhibition | Toxicity | Cardiotoxicity risk | Medium to low risk for many derivatives mdpi.com |

| CYP Isoform Inhibition | Metabolism | Drug-drug interactions | Often show potential to inhibit certain CYP enzymes mdpi.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Fluorouracil |

| 2-Thiouracil |

Advanced Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including novel derivatives of "5-Fluoro-2-(methylsulfinyl)pyrimidine". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ¹⁹F, researchers can map out the precise connectivity and spatial arrangement of atoms within a molecule. jeol.com

In the context of fluoropyrimidine derivatives, ¹H NMR provides information on the chemical environment of protons, their multiplicity revealing neighboring protons through spin-spin coupling. ¹³C NMR offers insights into the carbon skeleton of the molecule. nih.gov The presence of fluorine introduces additional complexity and informational depth. ¹⁹F NMR is particularly valuable, as the chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for structural and conformational changes. researchgate.netresearchgate.net

Key research findings from NMR studies on related pyrimidine (B1678525) derivatives include:

¹H NMR: Aromatic protons on the pyrimidine ring typically appear in the δ 6.5-9.2 ppm range. researchgate.net The methyl protons of the methylsulfinyl group would be expected to appear as a singlet in the aliphatic region (δ 1.6-4.6 ppm). researchgate.net

¹³C NMR: The carbon atoms in the pyrimidine ring show characteristic shifts, which are influenced by the attached functional groups. The carbon atom bonded to fluorine exhibits a large C-F coupling constant. jeol.comnih.gov

¹⁹F NMR: This technique is crucial for confirming the presence and position of the fluorine atom on the pyrimidine ring. The coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides definitive evidence for structural assignments. jeol.com

2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over two or three bonds, respectively. nih.govnih.gov These techniques are instrumental in assembling the complete molecular structure of novel, complex derivatives.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Information Provided |

| ¹H | Aromatic: 6.5 - 9.2Aliphatic (e.g., -SCH₃): 1.6 - 4.6 | Proton environment, spin-spin coupling with neighboring protons. |

| ¹³C | Aromatic/Heteroaromatic: 110 - 170 | Carbon skeleton, effect of substituents, C-F coupling constants. |

| ¹⁹F | Varies widely based on environment | Direct detection of fluorine, high sensitivity to electronic changes. |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the research and synthesis of "this compound," MS is vital for confirming the molecular weight of the target compound and its derivatives, monitoring the progress of chemical reactions, and identifying potential byproducts or degradation products. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly employed method. It separates complex mixtures from a reaction before they are introduced into the mass spectrometer. nih.govcreative-proteomics.com This allows for real-time monitoring of the consumption of reactants and the formation of products. nih.gov

Key applications and findings include:

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which can be used to confirm its elemental composition. For instance, the expected exact mass of "this compound" (C₅H₅FN₂OS) can be calculated and compared with the experimental value to verify its identity. nih.gov

Reaction Monitoring: By taking small aliquots from a reaction mixture over time and analyzing them by LC-MS, chemists can track the appearance of the desired product and the disappearance of starting materials. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. nih.gov

Product and Impurity Identification: During synthesis, side reactions can lead to impurities. MS, particularly when coupled with tandem mass spectrometry (MS/MS), helps in the structural elucidation of these unknown compounds. In MS/MS, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern serves as a fingerprint for the molecule, aiding in the identification of byproducts and degradation products. nih.govmdpi.com

| Technique | Application | Information Obtained |

| LC-MS | Reaction Monitoring | Quantitative data on the concentration of reactants and products over time. |

| HRMS | Structure Confirmation | Highly accurate mass-to-charge ratio for determining elemental composition. |

| MS/MS | Product Identification | Fragmentation patterns for structural elucidation of the main product and any impurities. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and electronic systems of molecules, respectively. They serve as valuable, rapid, and often complementary techniques in the characterization of "this compound" and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of key functional groups. github.com For "this compound," characteristic absorption bands would be expected for the C-F bond, the S=O (sulfinyl) group, the C=N and C=C bonds within the pyrimidine ring, and C-H bonds. researchgate.netacs.orgnih.gov The absence of certain bands, such as an O-H or N-H stretch, can also confirm the structure. acs.org

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch (in-ring) | 1600 - 1450 |

| C-F Stretch | 1400 - 1000 |

| S=O Stretch (Sulfoxide) | 1070 - 1030 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the pyrimidine ring. youtube.com The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure. For pyrimidine and its derivatives, absorption maxima are typically observed in the UV region, often around 260-275 nm, corresponding to n-π* and π-π* transitions. researchgate.netnih.gov Changes in substitution on the pyrimidine ring can cause shifts in the λmax, providing evidence of successful derivatization.

| Compound Type | Typical λmax (nm) | Electronic Transition |

| Pyrimidine Derivatives | 260 - 275 | n→π* and π→π* |

X-ray Crystallography for Solid-State Structure Determination of Pyrimidine Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an exact picture of the molecule's conformation in the solid state. nih.gov For novel pyrimidine compounds, obtaining a single-crystal X-ray structure provides indisputable proof of its chemical identity and stereochemistry.

The analysis of a crystal structure of a compound related to "this compound" would reveal:

The planarity of the pyrimidine ring.

The precise bond lengths and angles of the methylsulfinyl and fluoro substituents. nih.gov

The conformation of the molecule, including the orientation of the substituents relative to the ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, which govern the compound's macroscopic properties like melting point and solubility. nih.govmdpi.commdpi.com

This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies, such as molecular docking with biological targets.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-F, S-O, C-N). |

| Bond Angles | The angle between three connected atoms (e.g., C-S-O). |

| Torsional Angles | The dihedral angle describing the rotation around a chemical bond. |

| Intermolecular Contacts | Non-covalent interactions (e.g., hydrogen bonds, π-stacking) between molecules in the crystal. |

Future Research Directions and Translational Perspectives Pre Clinical Focus

Development of Novel Synthetic Methodologies

The efficient and stereocontrolled synthesis of 5-Fluoro-2-(methylsulfinyl)pyrimidine is paramount for its preclinical evaluation. While the synthesis of fluorinated pyrimidines is well-documented researchgate.net, the introduction and selective oxidation of the methylthio group present unique challenges and opportunities for methodological innovation.

A primary route to this compound would likely involve the selective oxidation of its thioether precursor, 5-Fluoro-2-(methylthio)pyrimidine. A variety of modern oxidation reagents and conditions can be explored to achieve this transformation with high chemoselectivity, avoiding over-oxidation to the corresponding sulfone. organic-chemistry.orgmdpi.comresearchgate.net

Table 1: Potential Methodologies for the Synthesis of this compound

| Step | Description | Potential Reagents and Conditions | Key Considerations |

| 1. Thioether Formation | Nucleophilic substitution of a suitable leaving group (e.g., chlorine) at the 2-position of a 5-fluoropyrimidine (B1206419) ring with a methylthiolate source. | Sodium thiomethoxide in a polar aprotic solvent (e.g., DMF, THF). | Optimization of reaction temperature and time to ensure complete conversion and minimize side reactions. |

| 2. Selective Oxidation | Oxidation of the resulting 5-Fluoro-2-(methylthio)pyrimidine to the corresponding sulfoxide (B87167). | m-Chloroperoxybenzoic acid (m-CPBA) at low temperatures, Oxone®, or metal-catalyzed oxidations (e.g., with titanium or vanadium catalysts) for asymmetric synthesis. organic-chemistry.orgresearchgate.net | Precise control of stoichiometry and temperature to prevent the formation of the sulfone byproduct. Asymmetric oxidation methods would be crucial for accessing individual enantiomers of the chiral sulfoxide. |

Future research in this area should focus on developing catalytic and enantioselective oxidation methods. The use of chiral catalysts could provide access to enantiomerically pure forms of this compound, which is critical as different enantiomers may exhibit distinct biological activities and metabolic profiles. springernature.com

Exploration of Unique Molecular Targets

The biological activity of fluoropyrimidines is often attributed to their role as antimetabolites, interfering with nucleotide synthesis. However, the presence of the methylsulfinyl group in this compound suggests the possibility of unique molecular interactions and targets that differ from traditional fluoropyrimidines like 5-fluorouracil (B62378).

The sulfoxide moiety is known to interact with specific enzymes, and its reduction to a sulfide (B99878) can be a key metabolic step. truegeometry.comnih.gov This opens up the possibility that this compound could act as a substrate or inhibitor for enzymes such as methionine sulfoxide reductases (Msrs), which are involved in repairing oxidative damage to proteins. nih.gov

Table 2: Potential Molecular Targets for this compound

| Target Class | Specific Examples | Rationale for Targeting |

| Reductases | Methionine Sulfoxide Reductases (MsrA and MsrB) | The sulfoxide group could be a substrate for these enzymes, potentially leading to localized activation or depletion of the compound. nih.gov |

| Kinases | Tyrosine kinases, Serine/threonine kinases | Pyrimidine (B1678525) scaffolds are common in kinase inhibitors. The sulfoxide group could provide novel hydrogen bonding interactions within the ATP-binding pocket. |

| Nucleoside Metabolism Enzymes | Thymidylate Synthase (TS), Thymidine Phosphorylase (TP) | While potentially a weaker inhibitor than traditional fluoropyrimidines, the compound could still interact with these key enzymes in nucleotide synthesis. |

| Sulfur-metabolizing Enzymes | Cysteine dioxygenase (CDO), Methionine γ-lyase | These enzymes are involved in the metabolism of sulfur-containing compounds and could interact with the methylsulfinyl moiety. nih.govacs.org |

Preclinical evaluation should, therefore, include broad screening against a panel of kinases and other enzymes, as well as detailed studies on its metabolism and interaction with reductases.

Rational Design of Next-Generation Pyrimidine-Based Molecular Probes

Molecular probes are invaluable tools for studying biological processes. The unique chemical properties of this compound make it an attractive starting point for the design of novel molecular probes.

The reversible nature of the sulfoxide-sulfide conversion could be exploited to create probes that report on the reductive environment of the cell. For instance, a fluorescent tag could be appended to the pyrimidine ring, with its fluorescence properties modulated by the oxidation state of the sulfur atom. acs.orgacs.org Such a probe could be used to visualize changes in cellular redox status, which is often dysregulated in cancer and other diseases.

Furthermore, the chirality of the sulfoxide offers a handle for creating stereospecific probes that can differentiate between enantioselective biological processes. springernature.com The development of probes based on this scaffold could enable the study of specific enzyme activities in living cells with high spatial and temporal resolution. acs.orgacs.org

Table 3: Concepts for Molecular Probes Derived from this compound

| Probe Concept | Design Strategy | Potential Application |

| Redox-Sensing Probe | A fluorophore is attached to the pyrimidine ring, whose emission is quenched by the sulfoxide and enhanced upon its reduction to the sulfide. | Imaging cellular reductive stress and the activity of sulfoxide reductases. |

| Enzyme Activity Probe | The methylsulfinyl group acts as a recognition motif for a specific enzyme. Cleavage or modification of the probe by the enzyme results in a detectable signal (e.g., fluorescence or color change). | Measuring the activity of specific enzymes, such as methionine sulfoxide reductases, in biological samples. acs.orgacs.org |

| Target Engagement Probe | The pyrimidine scaffold is modified to bind to a specific protein target. The sulfoxide group can be used to attach a reporter tag or a photoaffinity label for identifying protein binding partners. | Validating drug-target interactions and identifying off-target effects. |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research

The development of novel therapeutic agents is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). researchgate.netorganic-chemistry.org For a relatively unexplored compound like this compound, these computational tools can significantly accelerate its preclinical development.

AI and ML algorithms can be employed to:

Predict Biological Activity: By training models on large datasets of known pyrimidine derivatives and their biological activities, it is possible to predict the potential targets and efficacy of this compound. nih.govresearchgate.net

Optimize Synthetic Routes: Machine learning models can analyze vast amounts of chemical reaction data to suggest the most efficient and high-yielding synthetic pathways for the target compound and its analogues. mdpi.com

Predict Metabolism and Toxicity: AI can be used to predict the metabolic fate of the compound, including the likelihood of its reduction to the sulfide or oxidation to the sulfone, as well as potential toxicities. researchgate.netpharmajen.comnih.govresearchgate.net

De Novo Design of Analogues: Generative AI models can design novel pyrimidine derivatives with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. bohrium.com

The application of these in silico methods can help to prioritize experimental studies, reduce the number of animals used in preclinical testing, and ultimately accelerate the translation of promising compounds from the laboratory to the clinic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.